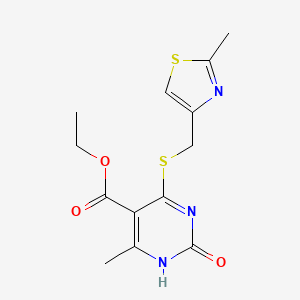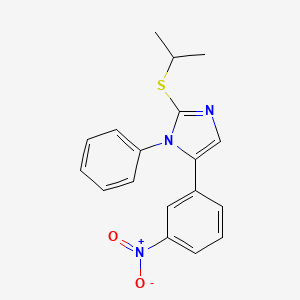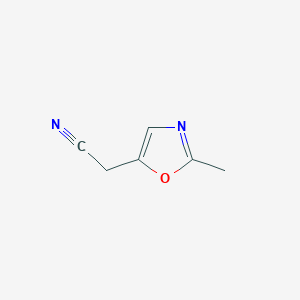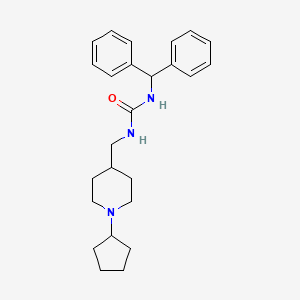
1-Benzhydryl-3-((1-cyclopentylpiperidin-4-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzhydryl-3-((1-cyclopentylpiperidin-4-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzhydryl group attached to a urea moiety, which is further linked to a cyclopentylpiperidine structure. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.
准备方法
The synthesis of 1-Benzhydryl-3-((1-cyclopentylpiperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of Benzhydryl Chloride: Benzhydrol is reacted with thionyl chloride to produce benzhydryl chloride.
Synthesis of Piperidine Intermediate: Cyclopentylamine is reacted with piperidine to form the cyclopentylpiperidine intermediate.
Coupling Reaction: The benzhydryl chloride is then reacted with the cyclopentylpiperidine intermediate in the presence of a base to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反应分析
1-Benzhydryl-3-((1-cyclopentylpiperidin-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Benzhydryl-3-((1-cyclopentylpiperidin-4-yl)methyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticonvulsant and antihistaminic properties.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Benzhydryl-3-((1-cyclopentylpiperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The benzhydryl group is known to interact with various receptors, while the piperidine moiety can modulate neurotransmitter activity. These interactions can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects.
相似化合物的比较
1-Benzhydryl-3-((1-cyclopentylpiperidin-4-yl)methyl)urea can be compared with other similar compounds, such as:
1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine: This compound shares a similar benzhydryl group but differs in the piperidine linkage.
1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine: This derivative features a benzhydryl group attached to a piperazine ring with a nitro-benzenesulfonyl substituent.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
1-benzhydryl-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O/c29-25(26-19-20-15-17-28(18-16-20)23-13-7-8-14-23)27-24(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-6,9-12,20,23-24H,7-8,13-19H2,(H2,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAGFUGFZXNRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2653357.png)
![Methyl 2-oxo-4-phenyl-6-[(thiophene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2653358.png)
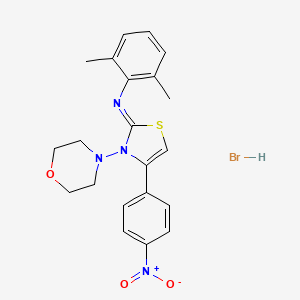
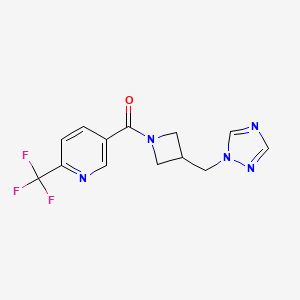
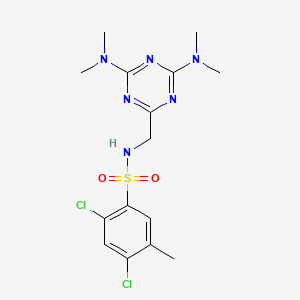
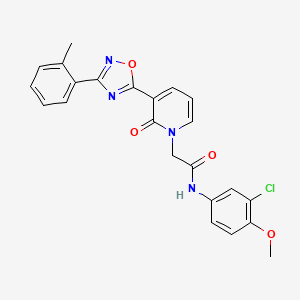
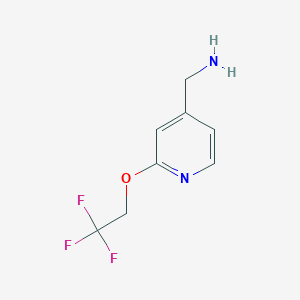
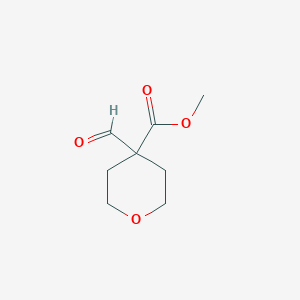
![N-(3-methoxyphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2653368.png)
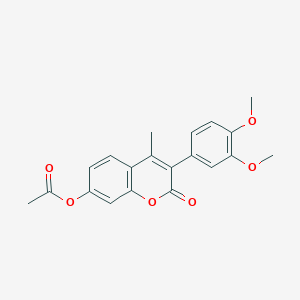
![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2653371.png)
